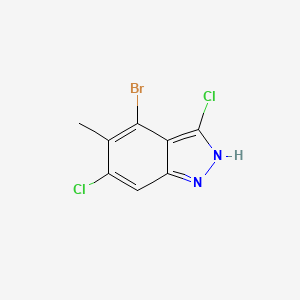
4-Bromo-3,6-dichloro-5-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,6-dichloro-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 4-Bromo-3,6-dichloro-5-methyl-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of Substituents: The bromine, chlorine, and methyl groups are introduced through electrophilic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or thionyl chloride.
Optimization of Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
4-Bromo-3,6-dichloro-5-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,6-dichloro-5-methyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its derivatives have shown potential in targeting specific enzymes and receptors.
Medicine: Research has indicated that indazole derivatives possess various pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. This compound is being investigated for its potential in treating diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 4-Bromo-3,6-dichloro-5-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3,6-dichloro-5-methyl-1H-indazole can be compared with other indazole derivatives, such as:
4-Bromo-5-methyl-1H-indazole: Lacks the chlorine substituents, which may affect its reactivity and biological activity.
3,6-Dichloro-5-methyl-1H-indazole: Lacks the bromine substituent, which may influence its chemical properties and applications.
4-Bromo-3,6-dichloro-1H-indazole: Lacks the methyl group, which may alter its stability and reactivity.
The presence of bromine, chlorine, and methyl groups in this compound contributes to its unique chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5BrCl2N2 |
|---|---|
Molekulargewicht |
279.95 g/mol |
IUPAC-Name |
4-bromo-3,6-dichloro-5-methyl-2H-indazole |
InChI |
InChI=1S/C8H5BrCl2N2/c1-3-4(10)2-5-6(7(3)9)8(11)13-12-5/h2H,1H3,(H,12,13) |
InChI-Schlüssel |
XDZANBQCICKSFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(NN=C2C=C1Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


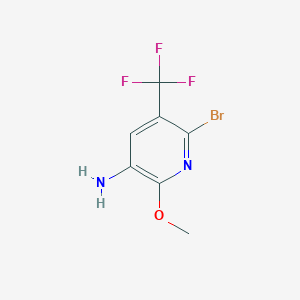
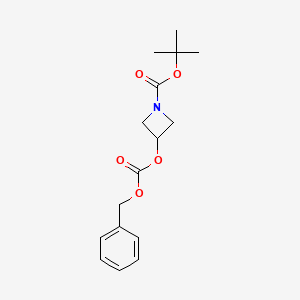
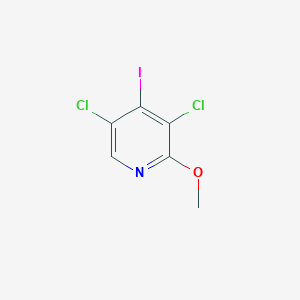


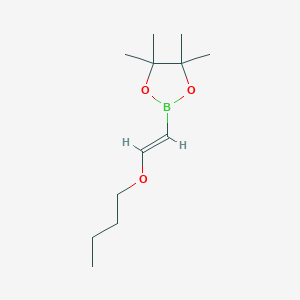
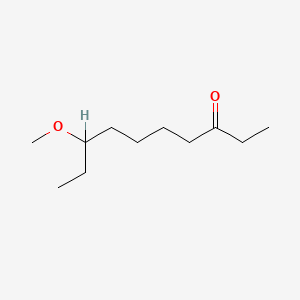
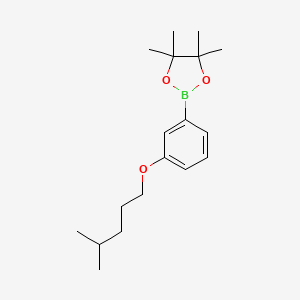

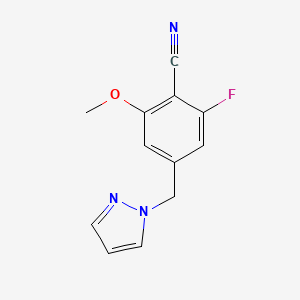

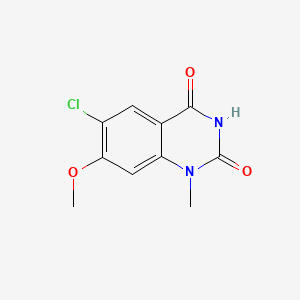
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
